molecular formula C19H16Cl2N2O2S2 B2527714 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine CAS No. 339275-99-9

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine

Cat. No.: B2527714
CAS No.: 339275-99-9
M. Wt: 439.37
InChI Key: IVFUZXWRMIYBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine” is a chemical compound with the molecular formula C19H16Cl2N2O2S2. It has an average mass of 439.379 Da and a monoisotopic mass of 438.003021 Da .

Scientific Research Applications

Synthesis of Heterocyclic Sulfanylpyrimidin Derivatives

Heterocyclic systems, including sulfanyl pyrimidin derivatives, exhibit a broad spectrum of biological activities. These activities range from antimicrobial, antiviral, anticancer, to antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties. The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives adopts simple and efficient methods, yielding excellent products under both conventional and heterogeneous conditions (Bassyouni & Fathalla, 2013).

Potential as Antitumor and Antibacterial Agents

A study focused on the synthesis of novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, targeting their potential as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis. These compounds were evaluated for their antitumor and antibacterial properties, showing significant potency against various human and microbial enzymes (Gangjee et al., 1996).

Spectroscopic Investigation and Chemotherapeutic Potential

The compound 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was subjected to a comprehensive spectroscopic analysis, including FT-IR and FT-Raman techniques. This study suggests its potential as an anti-diabetic compound due to its inhibitory activity against GPb, an enzyme involved in glucose metabolism (Alzoman et al., 2015).

Evaluation of Antitumor Activity in Thienopyrimidine Derivatives

A range of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, including sulfanyl-substituted compounds, demonstrated potent anticancer activity against various human cancer cell lines. This study highlights the promising role of these derivatives in cancer therapy, showing activities comparable to doxorubicin, a widely used chemotherapy drug (Hafez & El-Gazzar, 2017).

Cytotoxicity of Novel Thiopyrimidine Derivatives

The synthesis of new 4-thiopyrimidine derivatives and their cytotoxicity against various cancer cell lines were studied. Some compounds showed significant cytotoxicity, providing valuable insights for the development of novel chemotherapeutic agents (Stolarczyk et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. Sigma-Aldrich, a supplier of this compound, does not provide analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenyl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S2/c1-24-13-4-6-14(7-5-13)27-18-17(25-2)10-22-19(23-18)26-11-12-3-8-15(20)16(21)9-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFUZXWRMIYBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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